bis(4-{(E)-[(4-bromophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate
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Overview
Description
BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE is a complex organic compound that features a combination of bromophenyl and nitroterephtalate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE typically involves a multi-step process. One common method includes the formation of a Schiff base through the condensation of 4-bromobenzaldehyde with an amine, followed by the reaction with 2-nitroterephthalic acid. The reaction conditions often require a solvent such as methanol or ethanol and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of bromine can introduce various functional groups .
Scientific Research Applications
BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers .
Mechanism of Action
The mechanism by which BIS(4-{[(4-BROMOPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl groups can engage in various binding interactions with proteins and other biomolecules. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(((4-Bromophenyl)imino)methyl)phenol: Similar structure but lacks the nitroterephtalate group.
Bis(4-bromomethyl-phenyl)methanone: Contains bromophenyl groups but differs in the central core structure.
Uniqueness
Its combination of functional groups allows for versatile chemical modifications and interactions, making it valuable in various research fields .
Properties
Molecular Formula |
C34H21Br2N3O6 |
---|---|
Molecular Weight |
727.4 g/mol |
IUPAC Name |
bis[4-[(4-bromophenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H21Br2N3O6/c35-25-6-10-27(11-7-25)37-20-22-1-14-29(15-2-22)44-33(40)24-5-18-31(32(19-24)39(42)43)34(41)45-30-16-3-23(4-17-30)21-38-28-12-8-26(36)9-13-28/h1-21H |
InChI Key |
IRTYNBLEICJIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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